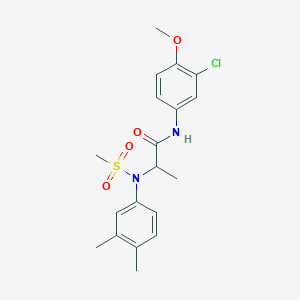![molecular formula C17H18ClN3O4 B4194884 N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4194884.png)
N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and biochemistry. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide involves the inhibition of various enzymes, including tyrosine kinase and topoisomerase II. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the proliferation of cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has several advantages and limitations for laboratory experiments. One of the main advantages is its potent inhibitory activity against various enzymes, making it a valuable tool for studying the mechanisms of enzyme inhibition. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One of the main directions is the development of more potent and selective inhibitors of tyrosine kinase and topoisomerase II. Additionally, the potential use of this compound in the treatment of various inflammatory and oxidative stress-related diseases should be explored further. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in various laboratory experiments.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and biochemistry. Its potent inhibitory activity against various enzymes, including tyrosine kinase and topoisomerase II, makes it a valuable tool for studying the mechanisms of enzyme inhibition. However, its potential toxicity and limitations should be further investigated to determine its safety and efficacy for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been studied extensively for its potential applications in pharmacology and biochemistry. It has been found to exhibit significant inhibitory activity against various enzymes, including tyrosine kinase and topoisomerase II. These enzymes play a crucial role in the regulation of cell growth and proliferation, and their inhibition has been linked to the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-3-5-13(18)10-15(11)20-17(22)12-4-6-14(19-7-8-25-2)16(9-12)21(23)24/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHHMCCCBNGOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4194802.png)
![4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4194811.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4194836.png)


![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4194859.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4194861.png)
![N-(4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B4194867.png)
![{3-amino-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl}(1-methyl-2-piperidinyl)methanone](/img/structure/B4194873.png)
![N-(2,6-dimethylphenyl)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4194874.png)
![2-[2-phenyl-1-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4194878.png)
![4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4194888.png)